molecular formula AgBF4 B077574 Silver tetrafluoroborate CAS No. 14104-20-2

Silver tetrafluoroborate

Cat. No. B077574
Key on ui cas rn: 14104-20-2
M. Wt: 194.68 g/mol
InChI Key: CCAVYRRHZLAMDJ-UHFFFAOYSA-N
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Patent
US05621109

Procedure details

A solution of 5.186 g (29 mmol) of 4-(chloromethyl)-2-(dimethylamino)thiazole in 100 ml of 1:1 THF/H2O was cooled to 0° C. and treated dropwise with a solution of 5.73 g (29 mmol) of silver tetrafluoroborate in 50 ml of 1:1 THF/H2O. After being stirred for 1 h, the mixture was filtered, the solid mass was washed with ethyl acetate, and the combined filtrates were concentrated in vacuo. The black residue was purified by silica gel chromatography to provide 0.80 g (17%) of the desired compound (Rf 0.24, 6% methanol in chloroform) as an oil. 1H NMR (CDCl3) δ 2.67 (br, 1 H), 3.09 (s, 6 H), 4.54 (s, 2 H), 6.35 (s, 1 H). Mass spectrum: (M+H)+ =159.
Quantity
5.186 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
5.73 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[N:4]=[C:5]([N:8]([CH3:10])[CH3:9])[S:6][CH:7]=1.C1C[O:14]CC1.O>F[B-](F)(F)F.[Ag+]>[CH3:9][N:8]([C:5]1[S:6][CH:7]=[C:3]([CH2:2][OH:14])[N:4]=1)[CH3:10] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5.186 g
Type
reactant
Smiles
ClCC=1N=C(SC1)N(C)C
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1.O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1.O
Name
Quantity
5.73 g
Type
catalyst
Smiles
F[B-](F)(F)F.[Ag+]

Conditions

Stirring
Type
CUSTOM
Details
After being stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
the solid mass was washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The black residue was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C)C=1SC=C(N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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